2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(Acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-methylphenyl substituent on the thiazole ring and an acetylsulfanyl (-SCOCH₃) group attached to the acetamide moiety. Thiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets.
Properties
IUPAC Name |
S-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-3-5-11(6-4-9)12-7-20-14(15-12)16-13(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBMGCOTIMOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its pharmacological properties, particularly in antimicrobial and anticancer activities.
The molecular formula of this compound is with a molecular weight of 282.39 g/mol. The structure includes a thiazole ring, which is known for its biological relevance, particularly in drug discovery.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The thiazole moiety is believed to interfere with essential biochemical pathways, potentially inhibiting the growth of pathogens or cancer cells by disrupting cellular processes.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the acetylsulfanyl group may enhance the compound's ability to penetrate microbial membranes and inhibit vital metabolic pathways.
- Case Study : A study demonstrated that similar thiazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Anticancer Activity
Thiazole derivatives have been recognized for their anticancer potential. The structural characteristics of this compound suggest it may act as an inhibitor of tumor cell proliferation.
- Research Findings : In vitro studies revealed that related compounds have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values typically in the low micromolar range (1-10 µM) .
Structure-Activity Relationship (SAR)
The effectiveness of thiazole derivatives often depends on the substituents attached to the thiazole ring. Compounds with electron-donating groups, such as methyl or methoxy groups, have been shown to enhance activity due to increased electron density on the aromatic system.
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Methyl | 5.0 | Anticancer |
| Compound B | Methoxy | 3.0 | Antimicrobial |
| This compound | Acetylsulfanyl | TBD | TBD |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with acetyl chloride in the presence of a base like triethylamine under reflux conditions. This method allows for the efficient formation of the target compound while ensuring high purity through recrystallization or chromatography.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiazole Ring
The substituent on the thiazole ring significantly impacts electronic, steric, and solubility properties. Key analogs include:
Table 1: Substituent Effects on Thiazole-Based Acetamides
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Enhance chemical stability but may reduce solubility (e.g., compound 14) .
- Polar Substituents (OH, OCH₃) : Improve aqueous solubility and enable hydrogen bonding, as seen in COX/LOX inhibitor 6a .
- Methyl Group (Target Compound) : Balances lipophilicity for membrane penetration while avoiding steric hindrance.
Modifications to the Acetamide Side Chain
The acetamide side chain’s functional groups dictate reactivity and target interactions:
Table 2: Acetamide Side Chain Variations
Key Observations :
- Morpholino/Azepane Groups: Improve solubility and enable interactions with enzymes or receptors (e.g., kinases, ion channels) .
- Trimethylphenoxy (CPN-9): Enhances Nrf2 activation via hydrophobic interactions, contrasting with the target’s acetylsulfanyl group .
Heterocycle Core Modifications
Replacing the thiazole ring with other heterocycles alters electronic properties and target affinity:
Table 3: Heterocycle Variations in Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
